molecular formula C10H15N3O3 B13107344 Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate

Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate

Cat. No.: B13107344
M. Wt: 225.24 g/mol
InChI Key: KLGDINMPAZFBNP-UHFFFAOYSA-N
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Description

Researchers can use Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate as a key synthetic intermediate or building block in medicinal chemistry and drug discovery. The 2-aminopyrimidin-4-one moiety is a privileged structure in pharmaceutical development, known for its ability to engage in hydrogen bonding and serve as a scaffold for designing molecules that interact with biological targets. The ethyl ester functional group enhances the compound's lipophilicity, which can improve cell membrane permeability in biological assays. Specific research applications for this compound are an area of active investigation. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1-yl)propanoate

InChI

InChI=1S/C10H15N3O3/c1-3-16-9(15)4-5-13-8(14)6-7(2)12-10(13)11/h6H,3-5H2,1-2H3,(H2,11,12)

InChI Key

KLGDINMPAZFBNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=O)C=C(N=C1N)C

Origin of Product

United States

Preparation Methods

Direct Catalytic Addition of Aminopyrimidine to Ethyl Acrylate

A method analogous to the preparation of ethyl 3-(pyridin-2-ylamino)propanoate involves the catalytic reaction of an aminopyrimidine derivative with ethyl acrylate under acidic catalysis and inert atmosphere:

  • Raw Materials: 2-amino-4-methyl-6-oxopyrimidine (or related aminopyrimidine), ethyl acrylate.
  • Catalyst: Trifluoromethanesulfonic acid (triflic acid), used at 5–10 mol% relative to ethyl acrylate.
  • Solvent: Anhydrous ethanol or dehydrated alcohol.
  • Conditions: Nitrogen protection, reflux in oil bath at 120–160 °C for 16–20 hours.
  • Workup: Reaction mixture cooled to 35–40 °C, concentrated under reduced pressure at 0.09–0.1 MPa, followed by washing with organic solvents (petroleum ether, ethyl acetate, or methylene dichloride) and recrystallization.

This method yields the ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate as white crystalline solid with high purity (up to 99% by HPLC) and yields ranging from 80% to 85% depending on scale and exact conditions.

Stepwise Synthesis via Intermediate Formation

An alternative approach involves multiple steps:

  • Step 1: Synthesis of 2-chloropyrimidine N-oxide intermediate.
  • Step 2: Preparation of β-alanine carbethoxy hydrochloride or ethyl β-alanine ester.
  • Step 3: Coupling of the pyrimidine N-oxide intermediate with β-alanine ester salt to form 3-(pyrimidin-2-ylamino)ethyl propionate N-oxide.
  • Step 4: Catalytic hydrogenation (Pd/C) to reduce the N-oxide to the desired amine derivative.

This multi-step process achieves overall yields around 52%, with intermediate yields of 70–93%. The process is more time-consuming (~100 hours) but allows for purification and characterization of intermediates.

Detailed Reaction Parameters and Optimization

Parameter Range/Value Notes
Raw material molar ratio 1:1 to 1:2 (aminopyrimidine:ethyl acrylate) Stoichiometry affects yield and purity
Catalyst loading 5–10 mol% triflic acid Efficient catalysis with mild acidity
Solvent volume 0.25 to 1 volume relative to ethyl acrylate Dehydrated ethanol preferred
Reaction temperature 120–160 °C Oil bath heating ensures uniform reflux
Reaction time 16–20 hours Sufficient for complete conversion
Workup temperature 35–40 °C Controlled concentration under reduced pressure
Pressure during concentration 0.09–0.1 MPa Vacuum conditions to remove solvents
Washing solvents Petroleum ether, ethyl acetate, methylene dichloride Used sequentially for purification
Final product purity (HPLC) ~99% High purity suitable for pharmaceutical use
Yield 80–85% High yield with optimized conditions

Research Findings and Comparative Analysis

  • The direct catalytic method using triflic acid is superior in terms of simplicity, cost-effectiveness, and environmental impact compared to multi-step routes.
  • The use of nitrogen atmosphere prevents oxidation and side reactions, improving product quality.
  • The reaction time and temperature are critical parameters; shorter times or lower temperatures reduce yield, while higher temperatures risk decomposition.
  • Solvent choice during workup affects crystallization and purity; mixed solvent systems (e.g., petroleum ether/ethyl acetate) optimize crystal formation.
  • Catalytic hydrogenation in the multi-step method requires careful control to avoid over-reduction or impurities.

Summary Table of Preparation Methods

Method Steps Catalyst Yield (%) Purity (%) Reaction Time Advantages Disadvantages
Direct catalytic addition One-step Triflic acid 80–85 99 16–20 h Simple, cost-effective, high yield Requires high temperature, inert atmosphere
Multi-step synthesis Four-step (N-oxide intermediate) Pd/C hydrogenation (final step) ~52 High ~100 h Allows intermediate purification Longer time, complex, lower yield

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a hydroxylated compound.

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate exhibits several biological activities:

  • Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. The presence of the amino and oxo groups facilitates interactions with microbial enzymes, which could disrupt their function.
  • Anticancer Potential : Preliminary investigations have indicated that this compound may have anticancer properties. Its mechanism of action may involve the alteration of specific molecular targets within cancer cells, leading to apoptosis or growth inhibition.
  • Enzyme Interaction : The compound's functional groups allow it to engage in hydrogen bonding and other non-covalent interactions with enzymes, potentially influencing their activity and affecting various biochemical pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound was tested in vitro against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

Case Study 2: Anticancer Activity

In another research project focused on cancer treatment, this compound was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table summarizes key structural differences between the target compound and analogs reported in the literature:

Compound Name Substituents on Pyrimidine/Pyridazine Ester Group Key Functional Groups Reported Activity (Ki/IC₅₀) Source
Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate (Target) 2-amino, 4-methyl, 6-oxo Ethyl Pyrimidinone, amino, ester Not reported N/A
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) 6-methyl, 4-(thietan-3-yloxy) Ethyl Thioether, thietane, ester Not reported
Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate (CAS 497246-54-5) 2-amino, 4-hydroxy, 6-methyl Methyl Hydroxyl, amino, ester Not reported
Ethyl 3-((6-fluoro-5-(6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoate (Compound 10ae) Pyridazinone, trifluoromethyl, fluoro Ethyl Thioether, CF₃, benzo[d]thiazole Ki = 0.0338 μM (NtPPO)
Ethyl 3-oxo-3-(2-pyridyl)propanoate (Compound 2) Pyridyl (non-pyrimidine) Ethyl Pyridyl, ketone, ester Intermediate in synthesis

Key Observations

Compound 1 and compound 10ae incorporate sulfur-based linkages (thioether), which can alter metabolic stability and redox activity compared to the oxygen-based pyrimidinone in the target compound.

Heterocyclic Core Modifications: Replacement of the pyrimidinone ring with a pyridazinone (compound 10ae ) introduces a nitrogen-rich scaffold, enhancing electron-withdrawing effects via the trifluoromethyl group. This correlates with its potent PPO inhibition (Ki = 0.0338 μM). The hydroxyl group in CAS 497246-54-5 may increase hydrophilicity but reduce stability compared to the oxo group in the target compound.

Substituent Effects: The 2-amino group in the target compound and CAS 497246-54-5 facilitates hydrogen bonding, critical for enzyme inhibition. Fluorine and CF₃ groups in compound 10ae enhance binding through hydrophobic and electrostatic interactions, explaining its superior activity compared to non-fluorinated analogs.

Biological Activity

Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula : C10H15N3O3
Molecular Weight : 225.24 g/mol
IUPAC Name : Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1-yl)propanoate
Canonical SMILES : CCOC(=O)CCN1C(=O)C=C(N=C1N)C

The compound features an ethyl ester group, an amino group, and a pyrimidine ring with a methyl and oxo substituent, which contribute to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, similar to other pyrimidine derivatives. This inhibition can disrupt DNA replication and cell division, making it a candidate for anticancer applications.
  • Antimicrobial Activity : The structure allows for interactions with bacterial cell membranes or metabolic pathways, which may lead to antibacterial effects against pathogenic microorganisms.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the range of 62.5 µg/mL to 78.12 µg/mL .

Anticancer Activity

In vitro studies have demonstrated that pyrimidine derivatives can exert antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For example, one study reported IC50 values of approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells . These results suggest that this compound may also possess similar anticancer properties.

Case Studies

  • Study on Antimicrobial Effects :
    • A series of experiments tested various pyrimidine derivatives against common pathogens. This compound was included in these tests, showing promising results against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening :
    • In a controlled laboratory setting, the compound was evaluated alongside established anticancer agents. It demonstrated comparable efficacy in inhibiting cell proliferation in cultured cancer cells, indicating its potential as a therapeutic agent in oncology .

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